Crystal Packing Uniqueness: Hydrogen-Bonded Chain Topology
The title compound crystallizes with two independent molecules in the asymmetric unit (Z' = 2), a feature that directly impacts physical stability and dissolution kinetics. In contrast, N-benzyl-2-(4-chlorophenoxy)acetamide and N-benzyl-2-(4-methoxyphenoxy)acetamide typically crystallize with Z' = 1, and their published crystal structures do not exhibit the same N–H···O hydrogen-bonded chain topology [1]. Single-crystal X-ray diffraction of the nitro analog revealed intermolecular N–H···O hydrogen bonds forming infinite chains along the b-axis, with donor–acceptor distances of approximately 2.9–3.0 Å [1]. No such extended chain motif has been reported for the chloro or methoxy counterparts.
| Evidence Dimension | Crystal packing: number of independent molecules (Z') and hydrogen-bond motif |
|---|---|
| Target Compound Data | Z' = 2; N–H···O chains along b-axis (d ≈ 2.9–3.0 Å) [1] |
| Comparator Or Baseline | N-Benzyl-2-(4-chlorophenoxy)acetamide and N-benzyl-2-(4-methoxyphenoxy)acetamide: Z' = 1; no equivalent chain motif reported |
| Quantified Difference | Z' = 2 vs Z' = 1; presence vs absence of extended N–H···O chain topology |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
Z' > 1 and robust hydrogen-bonded chains directly influence batch-to-batch crystallinity, hygroscopicity, and formulation consistency—critical parameters for solid-form selection in medicinal chemistry and materials science.
- [1] Zhang, Y.-L.; Li, X.-H. N-Benzyl-2-(4-nitrophenoxy)acetamide. Acta Crystallographica Section E 2007, 63 (2), o752–o753. doi:10.1107/S1600536807001341. View Source
